Nerylacetone

Catalog No.
S608686
CAS No.
3879-26-3
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerylacetone

CAS Number

3879-26-3

Product Name

Nerylacetone

IUPAC Name

(5Z)-6,10-dimethylundeca-5,9-dien-2-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9-

InChI Key

HNZUNIKWNYHEJJ-XFXZXTDPSA-N

SMILES

CC(=CCCC(=CCCC(=O)C)C)C

Solubility

slightly soluble in water; soluble in oil
sparingly soluble (in ethanol)

Synonyms

nerylacetone

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C\CCC(=O)C)/C)C

Description

The exact mass of the compound Nerylacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsparingly soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nerylacetone is a natural organic compound classified as a sesquiterpenoid. It has the chemical formula C₁₃H₂₂O and is characterized by its distinctive floral and fruity aroma, making it valuable in the fragrance and flavor industries. Nerylacetone is primarily derived from various plant sources, including citrus fruits, and contributes to the scent profiles of several essential oils. Its structure features a ketone functional group, which plays a crucial role in its reactivity and biological activity.

Typical of ketones, including:

  • Oxidation: Nerylacetone can be oxidized to form neryl alcohol or other derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to neryl alcohol through catalytic hydrogenation or using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: Nerylacetone can participate in aldol condensation reactions, forming larger carbon skeletons under basic or acidic conditions.

These reactions highlight its versatility as a precursor for synthesizing more complex organic molecules.

Nerylacetone exhibits notable biological activities, particularly in plant-insect interactions. Research indicates that it possesses antifeedant properties, deterring herbivores such as aphids from feeding on plants that produce it. This effect is attributed to its ability to disrupt the probing behavior of insects, making it an important compound for plant defense mechanisms . Additionally, nerylacetone may have antimicrobial properties, although further studies are needed to elucidate its full range of biological effects.

Several methods are employed to synthesize nerylacetone:

  • Natural Extraction: Nerylacetone can be extracted from essential oils of plants such as citrus species.
  • Chemical Synthesis:
    • Aldol Condensation: This method involves the reaction of acetyl compounds with suitable aldehydes or ketones under acidic or basic conditions.
    • Wittig Reaction: Utilizing phosphonium ylides, nerylacetone can be synthesized through a Wittig reaction involving appropriate carbonyl compounds.
    • Oxidative Transformations: Starting from simpler terpenoids like geraniol, oxidative processes can yield nerylacetone.

These methods demonstrate the compound's accessibility for both natural and synthetic applications.

Nerylacetone finds extensive applications in various fields:

  • Fragrance Industry: It is used as a key ingredient in perfumes and scented products due to its pleasant aroma.
  • Flavoring Agent: In food products, nerylacetone serves as a flavor enhancer, contributing to fruity and floral notes.
  • Pharmaceuticals: Its potential biological activities make it a candidate for further research in drug development, particularly in pest control formulations.

Studies have explored the interactions of nerylacetone with various biological systems:

  • Insect Behavior Studies: Research has shown that nerylacetone affects the feeding behavior of aphids, indicating its potential use in agricultural pest management .
  • Cellular Interactions: Investigations into lipid metabolism pathways suggest that nerylacetone may influence cellular signaling processes related to lipid peroxidation .

These studies underscore the compound's relevance in both ecological and biochemical contexts.

Nerylacetone shares structural similarities with several other sesquiterpenoids and ketones. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Characteristics
GeranylacetoneC₁₃H₁₈OSimilar aroma profile; derived from geraniolMore commonly used in food applications
FarnesolC₁₅H₂₄OPresent in many essential oils; antimicrobialLonger carbon chain; different functional groups
NerolidolC₁₄H₂₄OFloral scent; used in perfumeryContains an additional double bond

Nerylacetone's unique floral aroma and specific biological activities distinguish it from these similar compounds, making it particularly valuable in both natural product chemistry and industrial applications.

Physical Description

Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma

XLogP3

3.7

Density

0.861-0.873

UNII

KZ9PY9FK2P

GHS Hazard Statements

Aggregated GHS information provided by 1680 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

689-67-8
3796-70-1

Wikipedia

(E)-geranyl acetone

Dates

Modify: 2023-07-20

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